![molecular formula C17H17N5O B5305936 N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-pyrazinecarboxamide](/img/structure/B5305936.png)
N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-pyrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-pyrazinecarboxamide, also known as MP-10, is a potent and selective inhibitor of the protein kinase C (PKC) enzyme. PKC is a family of serine/threonine kinases that play a crucial role in intracellular signaling pathways and cellular processes such as cell growth, differentiation, and survival. MP-10 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
Mecanismo De Acción
N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-pyrazinecarboxamide selectively binds to the ATP-binding site of PKC and inhibits its activity by preventing the transfer of phosphate groups from ATP to target proteins. This leads to the inhibition of downstream signaling pathways and cellular processes that are regulated by PKC. This compound has been shown to be more potent and selective than other PKC inhibitors, making it a promising therapeutic agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and protection against oxidative stress. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting PKC-mediated signaling pathways. In immune cells, this compound reduces the production of inflammatory cytokines by inhibiting PKC-mediated activation. In cardiovascular cells, this compound reduces oxidative stress and protects against ischemia/reperfusion injury by inhibiting PKC activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-pyrazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for PKC, its ability to induce apoptosis in cancer cells, and its cardioprotective effects. However, this compound also has some limitations, including its poor solubility in aqueous solutions, which can limit its use in certain experiments, and its potential off-target effects, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-pyrazinecarboxamide, including the development of more potent and selective PKC inhibitors, the investigation of the role of PKC in other diseases such as neurodegenerative disorders and diabetes, and the exploration of the potential synergistic effects of this compound with other anticancer agents or anti-inflammatory drugs. Additionally, the development of novel drug delivery systems for this compound could improve its solubility and bioavailability, leading to better therapeutic outcomes.
Métodos De Síntesis
The synthesis of N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-pyrazinecarboxamide involves the reaction of 5-methyl-1-(3-methylbenzyl)-1H-pyrazole-3-carboxylic acid with 2-pyrazinecarboxylic acid chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-pyrazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders. In cancer, PKC is overexpressed and hyperactivated, leading to uncontrolled cell proliferation and survival. This compound inhibits PKC activity and induces apoptosis in cancer cells, making it a promising anticancer agent. In inflammation, PKC is involved in the activation of immune cells and the production of inflammatory cytokines. This compound reduces inflammation by inhibiting PKC-mediated signaling pathways. In cardiovascular disorders, PKC is involved in the regulation of vascular tone and cardiac function. This compound has been shown to have cardioprotective effects by inhibiting PKC activity and reducing oxidative stress.
Propiedades
IUPAC Name |
N-[5-methyl-1-[(3-methylphenyl)methyl]pyrazol-3-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12-4-3-5-14(8-12)11-22-13(2)9-16(21-22)20-17(23)15-10-18-6-7-19-15/h3-10H,11H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAFNWVXTWIXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC(=N2)NC(=O)C3=NC=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5305865.png)
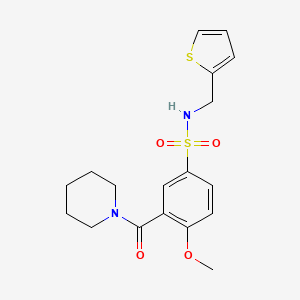
![8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5305885.png)
![(3R*,4R*)-1-(2,6-diamino-4-pyrimidinyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5305888.png)
![(4aS*,8aR*)-6-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydro-1,6-naphthyridine-4a(2H)-carboxylic acid](/img/structure/B5305900.png)
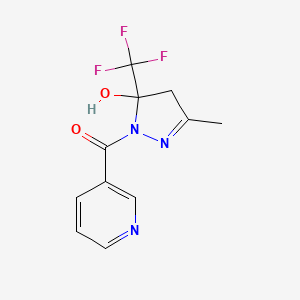
![2-methyl-2-({5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}amino)propane-1,3-diol](/img/structure/B5305910.png)
![5-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-4H-thieno[3,2-b]pyrrole](/img/structure/B5305912.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5305916.png)
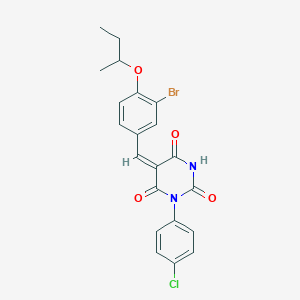
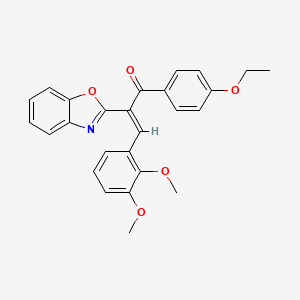
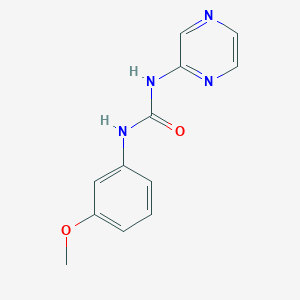
![4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzamide](/img/structure/B5305930.png)
![6-[2-(4-isopropylphenyl)vinyl]-5-nitro-2,4-pyrimidinediol](/img/structure/B5305940.png)